Diethyl 1-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, fluorophenyl, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (such as 4-fluorobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent and requires heating to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Pharmacology: The compound’s interactions with various biological targets are explored to develop new therapeutic agents.
Chemistry: It serves as a model compound for studying the reactivity and properties of dihydropyridine derivatives.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in biological systems. By binding to these channels, the compound can inhibit calcium ion influx, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A widely used dihydropyridine derivative with a longer duration of action.
Felodipine: Known for its high vascular selectivity and use in treating hypertension.
Uniqueness
3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other dihydropyridine derivatives. Its combination of ethyl, fluorophenyl, and trimethoxyphenyl groups can influence its binding affinity and selectivity for biological targets.
Properties
Molecular Formula |
C27H30FNO7 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
diethyl 1-[(4-fluorophenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H30FNO7/c1-6-35-26(30)20-15-29(14-17-8-10-19(28)11-9-17)16-21(27(31)36-7-2)24(20)18-12-22(32-3)25(34-5)23(13-18)33-4/h8-13,15-16,24H,6-7,14H2,1-5H3 |
InChI Key |
YKRVKVVSYJTMPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OCC)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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